Cas no 72967-11-4 ([(z)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide)

[(z)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide structure
72967-11-4 structure
Product Name:[(z)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide
CAS-nummer:72967-11-4
MF:C23H22BrO2P
MW:441.297346591949
CID:977685
PubChem ID:6450201
Update Time:2025-04-19

[(z)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide Chemische en fysische eigenschappen

Naam en identificatie

    • [(Z)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium,bromide
    • (3-Methoxycarbonyl-2-propenyl)triphenylphosphonium bromide
    • (3-Methoxycarbonyl-prop-2-enyl)-triphenyl-phosphonium-bromid
    • (4-methoxy-4-oxo-2-butenyl)triphenylphosphonium bromide
    • [(z)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium
    • < 3-(Methoxycarbonyl)allyl> triphenylphosphoniumbromid
    • < 3-carbomethoxy-propen-(2)-yl-(1)> -triphenylphosphoniumbromide
    • bromide
    • METHYL-4-(TRIPHENYLPHOSPONIO)CROTONATE BROMIDE
    • SCHEMBL2449047
    • CAA18198
    • A928597
    • MFCD00031575
    • ?METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE
    • 72967-11-4
    • [(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphonium bromide
    • 2181-98-8
    • (E)-(4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphoniumbromide
    • [(E)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide
    • (E)-(4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide
    • EINECS 218-557-5
    • AKOS017345142
    • [(2E)-4-methoxy-4-oxobut-2-en-1-yl]triphenylphosphanium bromide
    • [(E)-4-methoxy-4-oxidanylidene-but-2-enyl]-triphenyl-phosphanium bromide
    • METHYL 4-(TRIPHENYLPHOSPHONIO)CROTONATE BROMIDE
    • A815682
    • (4-Methoxy-4-oxobut-2-en-1-yl)triphenylphosphonium bromide
    • (E)-(4-methoxy-4-oxobut-2-enyl)triphenylphosphonium bromide
    • SCHEMBL2449046
    • KSTXYAKHACCZSD-NWBUNABESA-M
    • [(z)-4-methoxy-4-oxobut-2-enyl]-triphenylphosphanium;bromide
    • Inchi: 1S/C23H22O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b18-11+;
    • InChI-sleutel: KSTXYAKHACCZSD-NWBUNABESA-M
    • LACHT: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C/C=C/C(=O)OC

Berekende eigenschappen

  • Exacte massa: 361.13586
  • Monoisotopische massa: 440.054
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 7
  • Complexiteit: 409
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 26.3A^2

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • PSA: 26.3
  • LogboekP: 0.71370
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.